molecular formula C19H16N2O3S2 B2438325 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865181-81-3

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No.: B2438325
CAS No.: 865181-81-3
M. Wt: 384.47
InChI Key: FFAHCFSKROAXSE-VXPUYCOJSA-N
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Description

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-3-11-21-16-10-9-15(26(2,23)24)13-17(16)25-19(21)20-18(22)12-14-7-5-4-6-8-14/h1,4-10,13H,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAHCFSKROAXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide (CAS Number: 896346-52-4) is a complex organic compound that features a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3S3C_{19}H_{16}N_{2}O_{3}S_{3}, with a molecular weight of 416.5 g/mol. The structure includes several functional groups that may influence its biological interactions:

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃S₃
Molecular Weight416.5 g/mol
CAS Number896346-52-4

Antimicrobial Activity

Research has indicated that derivatives of benzo[d]thiazole possess significant antimicrobial properties. For instance, studies have shown that various benzothiazole derivatives exhibit inhibitory effects against bacteria and fungi, suggesting that this compound may also have similar effects.

Anti-inflammatory Activity

In studies involving related compounds, it has been observed that modifications in the structure can enhance the anti-inflammatory effects. For instance, compounds with methylsulfonyl groups have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The potential IC50 values for COX inhibition in similar compounds range from 0.52 μM to 22.25 μM .

Case Studies and Research Findings

  • In vitro Studies : A study evaluating the COX inhibitory activity of related compounds found that certain benzothiazole derivatives exhibited selective inhibition against COX-II with significant potency . This suggests that this compound might exhibit similar or enhanced activity.
  • Molecular Docking Studies : Computational studies have indicated that compounds with structural similarities may effectively bind to target proteins involved in inflammatory pathways. This indicates a potential for (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)-2-phenyacetamide to act on similar biological targets .

Q & A

Basic: What are the critical steps for synthesizing (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide?

Methodological Answer:
The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Key steps include:

  • Precursor Preparation : React 2-chloro-N-phenylacetamide derivatives with sodium azide to generate azides ( ).
  • Click Chemistry : Combine the azide with a terminal alkyne (e.g., prop-2-yn-1-yl derivatives) using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system (3:1) at room temperature for 6–8 hours ().
  • Purification : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize using ethanol to isolate the product ().
    Validation : Confirm via IR (amide C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹), NMR (propagyl proton signals at δ 5.38–5.48 ppm), and HRMS (m/z calculated for [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:
Optimization requires a combination of experimental design and computational modeling:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent ratio, catalyst loading, temperature). For example, varying tert-butanol/water ratios ( ) .
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to predict transition states and stereochemical outcomes. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation () .
  • Kinetic Analysis : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and adjust stirring time dynamically to prevent byproduct formation () .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., amide C=O at 1671–1682 cm⁻¹, methylsulfonyl S=O at 1303 cm⁻¹) () .
  • NMR :
    • ¹H NMR : Confirm Z-configuration via coupling patterns (e.g., vinyl protons at δ 7.2–8.4 ppm, propagyl protons at δ 5.38–5.48 ppm) ().
    • ¹³C NMR : Detect benzo[d]thiazole carbons (δ 142–153 ppm) and phenylacetamide carbonyl (δ 165 ppm) () .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₁₇N₂O₃S₂: 409.0632) () .

Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR/IR for functional groups) () .
  • Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity outliers ( ) .
  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, NMR referencing) to minimize experimental variability () .

Advanced: What strategies are effective for evaluating the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays : Test inhibition of viral proteases (e.g., MERS-CoV) using fluorescence resonance energy transfer (FRET)-based assays, as demonstrated for benzothiazole analogs () .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylsulfonyl, prop-2-yn-1-yl) and compare IC₅₀ values to identify pharmacophores () .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., SARS-CoV-2 main protease) () .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC ( ) .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfonyl and propagyl groups () .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction Mechanism Elucidation : Use Gaussian 16 for transition state optimization and intrinsic reaction coordinate (IRC) analysis () .
  • Machine Learning : Train models on existing benzothiazole reaction datasets to predict regioselectivity in cycloadditions ( ) .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis of Isotopologs : Introduce ¹³C or ¹⁵N labels at the methylsulfonyl or phenylacetamide groups via modified Suzuki-Miyaura couplings () .
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in cellular models using MALDI-TOF/TOF ( ) .

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